molecular formula C7H3Cl3N2OS B4548170 2,2,2-trichloro-N-(3-cyano-2-thienyl)acetamide

2,2,2-trichloro-N-(3-cyano-2-thienyl)acetamide

Cat. No.: B4548170
M. Wt: 269.5 g/mol
InChI Key: DNBZUQFMMDNBNE-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(3-cyano-2-thienyl)acetamide is a useful research compound. Its molecular formula is C7H3Cl3N2OS and its molecular weight is 269.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.903167 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis and reactivity of related compounds have been explored for the creation of novel heterocyclic structures. For example, the synthesis of fluorine-containing heterocycles involved reactions that could be analogous to those involving "2,2,2-trichloro-N-(3-cyano-2-thienyl)acetamide", highlighting its potential in synthesizing complex molecules with specific functional properties (Bakhite, Abdel-rahman, & Al-Taifi, 2014).

Molecular Structure and Spectroscopic Features

Research into the molecular structure and spectroscopic features of closely related compounds, such as "2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide", provides valuable information on the physical and chemical characteristics of these compounds. Such studies are crucial for understanding the reactivity and applications of "this compound" in scientific research (Sterkhova, Lazarev, & Lazareva, 2019).

Anticancer and Biological Activity

Compounds structurally related to "this compound" have been synthesized and evaluated for their anticancer activity and biological effects. This underscores the potential therapeutic applications of such compounds, with some showing promising inhibitory effects on various cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017).

Environmental Degradation and Metabolism

The metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been studied, which could be relevant to understanding the environmental impact and degradation pathways of "this compound" (Coleman, Linderman, Hodgson, & Rose, 2000).

Properties

IUPAC Name

2,2,2-trichloro-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2OS/c8-7(9,10)6(13)12-5-4(3-11)1-2-14-5/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBZUQFMMDNBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.